molecular formula C23H14N4O4 B2867850 1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901044-46-0

1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2867850
CAS RN: 901044-46-0
M. Wt: 410.389
InChI Key: RPOLUEIMUATWCG-UHFFFAOYSA-N
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Description

The compound “1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several interesting structural features, including a quinoline ring, a pyrazole ring, and a dioxole ring . These types of structures are often found in bioactive compounds, including drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline, pyrazole, and dioxole rings. The nitrophenyl and phenyl groups would also contribute to the overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures have been involved in various chemical reactions. For example, quinoline derivatives have been used as CDK2 inhibitors .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of pyrazolo[3,4-c]- and pyrazolo[4,3-c]quinolines, including derivatives structurally related to 1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, involves complex synthetic routes that include cyclization reactions and the formation of the pyridine ring as a crucial step. These synthetic strategies often leverage regioselective metalation, cross-coupling reactions, and the use of protecting groups to achieve the desired structures (Pawlas et al., 2000). Additionally, the structural evaluation of similar compounds underscores the significance of intramolecular hydrogen bonding and its effect on reactivity and stability (Szlachcic et al., 2020).

Photophysical Properties

Studies on the photophysical properties of azole-quinoline-based fluorophores, closely related to the compound of interest, reveal insights into their excited-state intramolecular proton transfer (ESIPT) processes, dual emission patterns, and large Stokes shifts. These properties are influenced by solvent polarity, offering potential applications in fluorescence spectroscopy and materials science (Padalkar & Sekar, 2014).

Antimicrobial Applications

The antimicrobial activity of novel quinoline derivatives, including pyrazoloquinolines, has been investigated, demonstrating their efficacy against various microbial strains. This highlights the potential of such compounds in the development of new antimicrobial agents (Abu‐Hashem & Gouda, 2017).

Supramolecular Chemistry

Research on 2-phenylpyrazolo[4,3-c]quinolin-3-one monohydrates reveals intricate details about their crystal structures, highlighting the role of water molecules in forming supramolecular assemblies through hydrogen bonding. This emphasizes the compound's relevance in crystal engineering and supramolecular chemistry (Ferreira et al., 2013).

Antioxidant and Antimalarial Activities

Derivatives of pyrazolo[4,3-c]quinolines have been synthesized and evaluated for their antioxidant and antimalarial activities, demonstrating significant potential in pharmaceutical applications. These studies contribute to the ongoing search for novel therapeutic agents with improved efficacy and safety profiles (Abdel-Kader & Talaat, 2023); (Zapol’skii et al., 2022).

Future Directions

Given the interesting structural features of this compound, it could be a valuable target for future research. Studies could explore its synthesis, properties, and potential biological activity. It could also be interesting to investigate its interactions with various biological targets .

properties

IUPAC Name

3-(3-nitrophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4O4/c28-27(29)16-8-4-7-15(9-16)26-23-17-10-20-21(31-13-30-20)11-19(17)24-12-18(23)22(25-26)14-5-2-1-3-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOLUEIMUATWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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